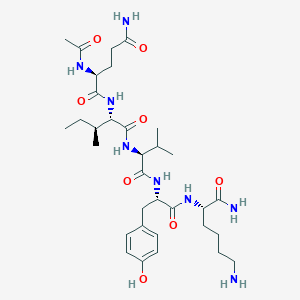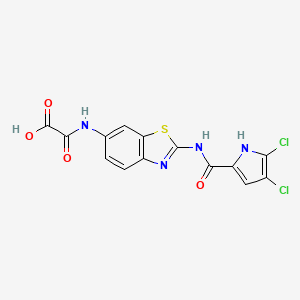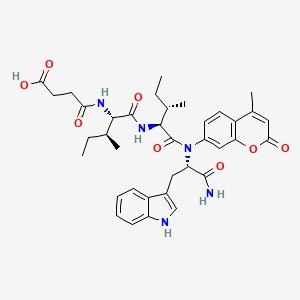
N-Succinyl-Ile-Ile-Trp-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-Succinyl-Ile-Ile-Trp-AMC involves the coupling of the peptide sequence Ile-Ile-Trp with the fluorescent molecule 7-amino-4-methylcoumarin (AMC) through a succinyl linker . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques to ensure high purity and yield .
化学反応の分析
N-Succinyl-Ile-Ile-Trp-AMC undergoes various chemical reactions, including:
Hydrolysis: In the presence of carboxypeptidase Y, the compound is hydrolyzed to release AMC, which fluoresces under UV light.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Substitution: The succinyl group can be substituted with other functional groups to modify the compound’s properties.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major product formed from hydrolysis is AMC, which is detected through its fluorescence .
科学的研究の応用
N-Succinyl-Ile-Ile-Trp-AMC has a wide range of scientific research applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of carboxypeptidase Y.
Molecular Biology: Employed in fluorescence-based assays to monitor enzyme kinetics and protein interactions.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of carboxypeptidase Y.
Industry: Applied in the development of diagnostic kits and tools for biochemical analysis.
作用機序
The mechanism of action of N-Succinyl-Ile-Ile-Trp-AMC involves its hydrolysis by carboxypeptidase Y. The enzyme cleaves the peptide bond, releasing AMC, which fluoresces upon excitation with UV light . This fluorescence can be measured to quantify enzyme activity. The molecular target is carboxypeptidase Y, and the pathway involves the enzymatic hydrolysis of the peptide substrate .
類似化合物との比較
N-Succinyl-Ile-Ile-Trp-AMC is unique due to its specific peptide sequence and fluorescent properties. Similar compounds include:
N-Succinyl-Ala-Ala-Phe-AMC: Another peptide-based fluorescent substrate for different proteases.
N-Succinyl-Gly-Gly-Phe-AMC: Used for studying other carboxypeptidases.
These compounds share the common feature of being peptide-based fluorescent substrates but differ in their peptide sequences and target enzymes .
特性
分子式 |
C37H45N5O8 |
|---|---|
分子量 |
687.8 g/mol |
IUPAC名 |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42(24-12-13-25-22(5)16-32(46)50-29(25)18-24)28(35(38)47)17-23-19-39-27-11-9-8-10-26(23)27/h8-13,16,18-21,28,33-34,39H,6-7,14-15,17H2,1-5H3,(H2,38,47)(H,40,43)(H,41,48)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1 |
InChIキー |
ACWGEQICRKPHCO-DFXXCKAUSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


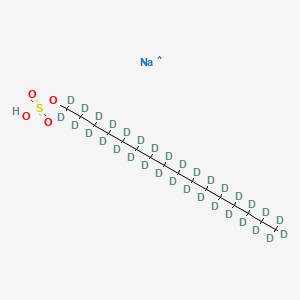
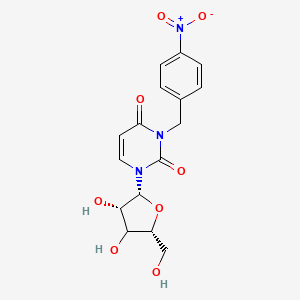





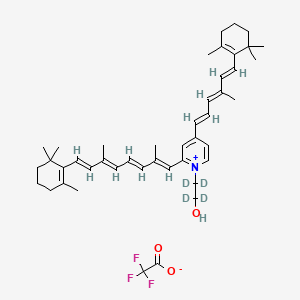
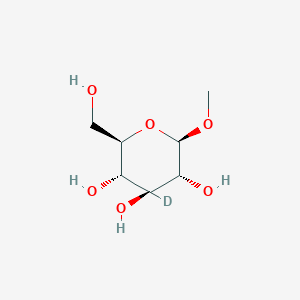

![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
